(S)-tert-butyl 3-hydroxypent-4-enoate

Chiral Purity Enantiomeric Excess Pharmaceutical Intermediate

Procuring the wrong enantiomer of this C5 chiral β-hydroxy ester invalidates stereochemical outcomes in statin synthesis and polyketide natural product assembly. The (S)-configuration at C3 is non-negotiable for downstream diastereoselectivity. - **Key advantage**: 65% cost savings vs. (R)-enantiomer from same EU source; ≥98% enantiomeric purity. - **Core applications**: HMG-CoA reductase inhibitor side chains; syn/anti-1,3-diol arrays via terminal alkene functionalization. - **Supply**: Multi-gram quantities available; tert-butyl ester orthogonal protection.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 1040390-31-5
Cat. No. B3183860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 3-hydroxypent-4-enoate
CAS1040390-31-5
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C=C)O
InChIInChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7,10H,1,6H2,2-4H3/t7-/m1/s1
InChIKeyOBFPCKWYDQCBHO-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-tert-Butyl 3-Hydroxypent-4-enoate Procurement Guide


(S)-tert-butyl 3-hydroxypent-4-enoate (CAS 1040390-31-5) is a chiral β-hydroxy ester bearing a terminal alkene and a tert-butyl ester protective group [1]. This compound is utilized as a versatile C5 chiral synthon in the enantioselective synthesis of complex molecules, including statin side chains and bioactive natural products . The (S)-configured stereocenter at C3 is essential for ensuring correct downstream stereochemical outcomes, making this single enantiomer a critical procurement item for projects requiring defined absolute stereochemistry.

Why (S)-tert-Butyl 3-Hydroxypent-4-enoate Substitution Fails


Substituting (S)-tert-butyl 3-hydroxypent-4-enoate with its racemic mixture (CAS 122763-67-1) or (R)-enantiomer (CAS 220861-37-0) is scientifically invalid for any application requiring stereochemical control. The compound's C3 stereocenter dictates the spatial orientation of the hydroxyl group, which is critical for diastereoselective transformations and molecular recognition by chiral biological targets [1]. Use of the incorrect enantiomer leads to formation of diastereomers with altered physicochemical properties, potentially inactive or toxic biological profiles, and failed quality control in pharmaceutical manufacturing. Procurement of the correct, single-enantiomer building block is therefore a non-negotiable requirement for successful project outcomes.

(S)-tert-Butyl 3-Hydroxypent-4-enoate: Evidence vs. Racemic/(R)-Analogs


Enantiomeric Purity for Asymmetric Synthesis

Commercial suppliers provide (S)-tert-butyl 3-hydroxypent-4-enoate with certified enantiomeric purity typically ≥98% (HPLC) or ≥97% (stabilized) . In contrast, the racemic mixture (CAS 122763-67-1) is a 1:1 mixture of enantiomers, offering zero stereochemical control and requiring costly chiral separation for any downstream use [1]. The (R)-enantiomer (CAS 220861-37-0), while also available in high enantiopurity, is a distinct chemical entity with opposite stereochemistry, leading to opposite diastereoselectivity in reactions [2].

Chiral Purity Enantiomeric Excess Pharmaceutical Intermediate

Procurement Cost Advantage over (R)-Enantiomer

From a leading European supplier (CymitQuimica), (S)-tert-butyl 3-hydroxypent-4-enoate (97% purity) is priced at €755.00 per gram . The corresponding (R)-enantiomer (97% purity) is priced at €2,146.00 per gram from the same vendor . This represents a 65% cost advantage for the (S)-enantiomer, enabling significant budget savings in multi-gram synthesis campaigns without compromising stereochemical integrity. Additionally, the (S)-enantiomer is widely available from multiple Asian and European suppliers, ensuring supply chain resilience .

Cost Efficiency Procurement Chiral Building Block

Stereoselective Enzymatic Discrimination

In the development of fluorogenic probes for transaldolases, the correct stereoisomer derived from the (S)-enantiomer (or its precursor) exhibited strong fluorescence development upon enzymatic reaction, while the corresponding stereoisomer derived from the alternative stereochemical series showed 'almost no reaction' under identical conditions [1]. This dramatic difference in enzymatic turnover demonstrates the absolute requirement for the correct stereochemistry in biocatalytic and medicinal chemistry applications. The (S)-tert-butyl 3-hydroxypent-4-enoate serves as a key intermediate in such stereoselective syntheses, where its chirality is translated into the final probe molecule.

Enzymatic Resolution Stereoselectivity Transaldolase Probes

(S)-tert-Butyl 3-Hydroxypent-4-enoate: Procurement & Application Scenarios


Statin Side Chain Synthesis

The (S)-tert-butyl 3-hydroxypent-4-enoate serves as a chiral precursor for the enantioselective construction of the dihydroxyheptanoate side chain found in HMG-CoA reductase inhibitors (statins) . The defined (S)-configuration at C3 is essential for installing the correct stereochemistry at the key β-hydroxy-δ-lactone moiety, which is critical for binding to the enzyme active site. Procurement of this specific enantiomer ensures that the synthetic route proceeds with high diastereoselectivity, minimizing waste and maximizing yield of the desired pharmacologically active stereoisomer.

1,3-Diol Motif in Polyketide Synthesis

This chiral building block has been employed as a key intermediate for the stereocontrolled installation of 1,3-diol motifs, a common structural feature in polyketide natural products and bioactive molecules . The terminal alkene allows for further functionalization (e.g., cross-metathesis, hydroboration), while the tert-butyl ester provides orthogonal protection. The (S)-configured hydroxyl group serves as a stereochemical anchor, directing the formation of syn- or anti-diol arrays with high predictability, which is essential for achieving the correct three-dimensional architecture of complex targets.

Stereochemical Probes for Enzyme Studies

In enzymology research, (S)-tert-butyl 3-hydroxypent-4-enoate can be used to synthesize diastereomeric substrate analogs for probing enzyme stereoselectivity [1]. The dramatic difference in enzymatic turnover observed between stereoisomers derived from this compound underscores its value in validating enzyme mechanisms and in developing stereospecific inhibitors. Procurement of the high-purity (S)-enantiomer ensures that observed biological activity is attributable to the correct stereochemical interaction, rather than to a contaminating antipode.

Cost-Efficient Chiral Intermediate Scale-Up

Given the 65% cost advantage per gram compared to the (R)-enantiomer from the same European vendor , (S)-tert-butyl 3-hydroxypent-4-enoate is the preferred procurement choice for medicinal chemistry projects requiring multi-gram quantities of this chiral scaffold. The combination of high enantiomeric purity (≥98%) and lower cost enables more extensive SAR studies and accelerates lead optimization timelines without exceeding budget constraints. This economic advantage is particularly relevant in academic and early-stage industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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